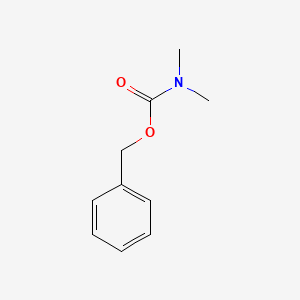

Benzyl dimethylcarbamate

Overview

Description

Benzyl dimethylcarbamate is a compound with the CAS Number: 10507-52-5 . It has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines has been reported . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields .

Molecular Structure Analysis

Benzyl dimethylcarbamate contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .

Chemical Reactions Analysis

Dithiocarbamates are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Physical And Chemical Properties Analysis

Benzyl dimethylcarbamate is a liquid at room temperature . The physical properties of such compounds are determined by their chemistry, which directly contributes to their interaction with biological environments .

Scientific Research Applications

- Benzyl dimethylcarbamate is relevant in the search for new high-energy-density materials. Chemists and materials scientists explore its potential as a precursor for caged nitramines, specifically aza- and oxaazaisowurtzitanes . These compounds exhibit high energy content and are crucial for applications like propellants and explosives.

- Researchers have investigated the acid-catalyzed condensation between benzyl carbamate and glyoxal. This reaction occurs in a variety of polar protic and aprotic solvents. During this cascade condensation, a new process was discovered, along with several hindrances to caged compound formation . Understanding these mechanisms can inform the design of novel synthetic routes.

- At the early stage of condensation, a cyclic compound called N, N’-bis (carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol forms. This compound arises due to easier condensation of alcohol groups compared to amide groups . Investigating these intermediates sheds light on the reaction pathways.

- Different solvents play distinct roles in the condensation process. Some react with benzyl carbamate, others promote side processes, and some facilitate the precipitation of intermediates . For instance, DMSO deactivates the reaction, while CH3CN activates it.

- Researchers have isolated and identified byproducts formed during the condensation. Understanding these impurities is essential for optimizing the synthesis process .

- Benzyl dimethylcarbamate can be synthesized via a phosgene-free flow system. Researchers have explored its carbamoylation process using various amines and dimethyl carbonate . This method offers a sustainable and efficient approach to producing carbamates.

High-Energy-Density Materials (HEDMs)

Cascade Condensation Reactions

Formation of Cyclic Compounds

Solvent Effects

Byproduct Identification

Flow Synthesis of Carbamates

Safety and Hazards

Future Directions

The synthesis of functionalized S-benzyl dithiocarbamates from diazo compounds via multi-component reactions with carbon disulfide and secondary amines is a promising area of research . The reactions proceeded at room temperature and gave the desired dithiocarbamates in good yields, indicating potential for further exploration .

Mechanism of Action

Target of Action

Benzyl dimethylcarbamate, a type of carbamate, is designed to interact with its targets in a specific manner . Carbamates are known to be used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . In the case of benzyl-substituted carbamylated tryptamine derivatives, they are designed to serve as effective building blocks for the development of novel multi-target directed ligands (MTDLs) for the treatment of neurological disorders linked to cholinesterase (ChE) activity .

Mode of Action

For instance, N,N-dimethylcarbamates containing a N,N-dibenzylamino moiety have been synthesized and tested for their ability to inhibit Acetylcholinesterase (AChE) .

Biochemical Pathways

For instance, in the degradation of carbamates, certain conserved themes in metabolic pathways have been observed, such as the enzymatic hydrolysis of the carbamate ester or amide linkage .

Pharmacokinetics

It is known that pathophysiological factors can lead to altered pharmacokinetics and pharmacodynamics of drugs .

Result of Action

Carbamates are known to be useful protecting groups for amines and can be installed and removed under relatively mild conditions .

Action Environment

For instance, if multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .

properties

IUPAC Name |

benzyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514110 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10507-52-5 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

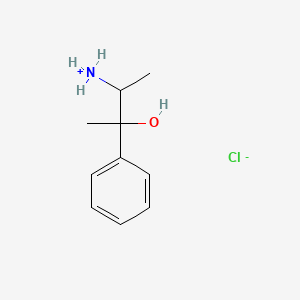

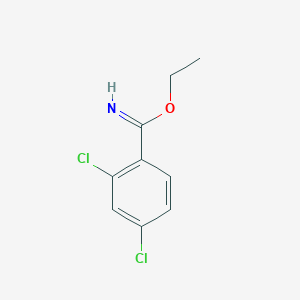

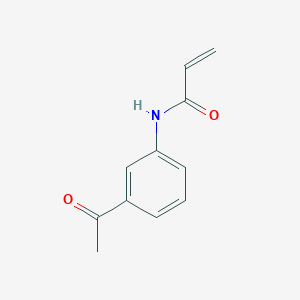

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N~2~-(2-furylmethyl)-2-furamide](/img/structure/B1649739.png)

![Cyclopropyl{4-[6-ethyl-2-methyl-5-(4-methylbenzyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B1649743.png)

![3-bromo-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B1649745.png)

![2-[4-(3-chlorophenyl)-1-(4-methylphenyl)-7-oxo-3-phenyl-1,4,6,7-tetrahydro-8H-pyrazolo[3,4-e][1,4]thiazepin-8-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B1649748.png)

![N~1~-[(1-cyclopropyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazol-5-yl)methyl]-4-methoxy-N~1~-(2-methoxyethyl)benzamide](/img/structure/B1649750.png)

![N~1~-(4-(dimethylamino)-3-{[(3-fluorobenzyl)(propionyl)amino]methyl}phenyl)-3-fluorobenzamide](/img/structure/B1649751.png)

amino]methyl}-4-(dimethylamino)phenyl]-1-cyclopentanecarboxamide](/img/structure/B1649752.png)

![[1-[(4-Bromophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1649754.png)

![2-phenoxy-N~1~-(6-{4-[3-(trifluoromethyl)benzyl]-1,4-diazepan-1-yl}-3-pyridyl)acetamide](/img/structure/B1649760.png)